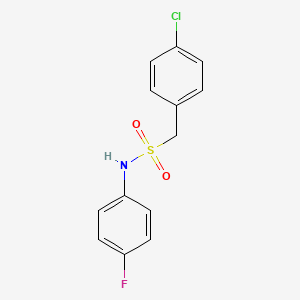![molecular formula C19H23N3O2S B4759855 N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4759855.png)
N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-thiophenecarboxamide
描述
N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-thiophenecarboxamide, also known as Compound 1, is a small molecule drug that has been developed for the treatment of cancer. It belongs to a class of drugs called kinase inhibitors, which work by blocking the activity of specific enzymes that are involved in the growth and survival of cancer cells.
作用机制
N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-thiophenecarboxamide 1 works by inhibiting the activity of specific enzymes called kinases, which are involved in the growth and survival of cancer cells. It specifically targets the kinase known as FAK (focal adhesion kinase), which is overexpressed in many types of cancer cells. By blocking the activity of FAK, N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-thiophenecarboxamide 1 can inhibit the growth and proliferation of cancer cells, and induce cell death.
Biochemical and Physiological Effects:
N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-thiophenecarboxamide 1 has been shown to have a range of biochemical and physiological effects in preclinical models of cancer. It can inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. It can also induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells. In addition, N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-thiophenecarboxamide 1 has been shown to have anti-angiogenic effects, which means it can inhibit the formation of new blood vessels that are necessary for the growth and spread of cancer cells.
实验室实验的优点和局限性
One advantage of N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-thiophenecarboxamide 1 is that it has a well-defined mechanism of action, which makes it an attractive target for scientific research. It has also been shown to be effective against a wide range of cancer types, which suggests that it may have broad clinical applications. However, one limitation of N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-thiophenecarboxamide 1 is that it has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known. In addition, the synthesis of N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-thiophenecarboxamide 1 can be challenging, which may limit its availability for scientific research.
未来方向
There are several future directions for research on N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-thiophenecarboxamide 1. One area of interest is the development of more efficient synthesis methods, which could increase the availability of N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-thiophenecarboxamide 1 for scientific research. Another area of interest is the optimization of N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-thiophenecarboxamide 1 for clinical use, including the development of new formulations and the identification of biomarkers that could predict patient response. In addition, future research could explore the combination of N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-thiophenecarboxamide 1 with other anticancer drugs, to determine whether it has a role in combination therapy for cancer. Overall, the promising preclinical results of N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-thiophenecarboxamide 1 suggest that it may have significant potential as a new treatment option for cancer.
科学研究应用
N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-thiophenecarboxamide 1 has been extensively studied in preclinical models of cancer, and has shown promising results in inhibiting the growth and proliferation of cancer cells. It has been found to be effective against a wide range of cancer types, including breast cancer, lung cancer, and leukemia. N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-thiophenecarboxamide 1 has also been shown to be effective in combination with other anticancer drugs, which suggests that it may have a role in combination therapy for cancer.
属性
IUPAC Name |
N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S/c1-14(2)19(24)22-11-9-21(10-12-22)16-7-4-3-6-15(16)20-18(23)17-8-5-13-25-17/h3-8,13-14H,9-12H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHOTVCLRKMXYDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}thiophene-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(4-chlorophenoxy)-N-[2-(dimethylamino)ethyl]propanamide](/img/structure/B4759792.png)

![2-({4-allyl-5-[(2-chloro-4-fluorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-cyclopropylacetamide](/img/structure/B4759810.png)
![4-ethyl-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B4759812.png)
![N-[3-(dimethylamino)propyl]-N-(2,5-dimethylbenzyl)-N',N'-dimethyl-1,3-propanediamine](/img/structure/B4759814.png)

![N-(5-{[(3-bromobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-3,4-dichlorobenzamide](/img/structure/B4759832.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B4759842.png)

![2-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4759856.png)
![2-{[3-cyano-6-(difluoromethyl)-4-(1,5-dimethyl-1H-pyrazol-4-yl)-2-pyridinyl]thio}-N-isobutylacetamide](/img/structure/B4759861.png)
amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4759863.png)
![2,2,2-trifluoro-1-{2-methyl-1-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-1H-indol-3-yl}ethanone](/img/structure/B4759876.png)